molecular formula C24H20N2O4S B2575620 1-(4-Isopropylphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879773-03-2

1-(4-Isopropylphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2575620
CAS No.: 879773-03-2
M. Wt: 432.49
InChI Key: DDICJIBKXILPMF-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound designed for research applications. It features a complex molecular architecture that incorporates a chromeno[2,3-c]pyrrole-3,9-dione core, a scaffold recognized as a privileged structure in medicinal chemistry for its potential in drug discovery . This scaffold is of significant interest due to its structural similarity to pyranonigrins, natural products derived from fungi that exhibit potent antioxidant activity and have been identified as inhibitors of the SARS-CoV-2 Main protease (Mpro) . The molecular structure of this compound is further functionalized with a 6-methoxy group on the chromene ring and two distinct aromatic substituents on the pyrrole nitrogen: a 4-isopropylphenyl group and a thiazol-2-yl group. The inclusion of the thiazole ring is particularly noteworthy, as nitrogen-containing heterocycles like thiazole and pyrrole are prevalent in FDA-approved antibiotics and are fundamental in the development of new therapeutic agents to combat antibiotic resistance . Pyrrole derivatives are found in numerous natural compounds with demonstrated antibacterial activity, such as marinopyrroles and lynamicins, which show efficacy against drug-resistant pathogens like MRSA and VRE . The presence of both the chromeno[2,3-c]pyrrole scaffold and the thiazole ring suggests this compound has high value as a candidate for screening in antimicrobial research programs and for investigating structure-activity relationships (SAR) in the development of novel antibacterial agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-13(2)14-4-6-15(7-5-14)20-19-21(27)17-9-8-16(29-3)12-18(17)30-22(19)23(28)26(20)24-25-10-11-31-24/h4-13,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDICJIBKXILPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Isopropylphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article aims to synthesize available research findings related to its biological activity, including antibacterial effects, antioxidant properties, and other pharmacological applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chromeno-pyrrole framework and thiazole moiety. The synthesis of such compounds has been explored extensively, with methodologies focusing on multicomponent reactions that yield high purity and yield rates. For instance, one study achieved a success rate of 92% in synthesizing diversified libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. The incorporation of thiazole and isopropyl groups has been shown to enhance antibacterial efficacy against various strains of bacteria.

Table 1: Antibacterial Activity Against Different Bacterial Strains

CompoundConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus89
B. subtilis7.58
S. epidermidis76

This table illustrates the promising antibacterial activity observed in related compounds with similar structural characteristics .

Antioxidant Activity

Compounds within the chromeno-pyrrole class have demonstrated antioxidant properties. These activities are attributed to their ability to scavenge free radicals and inhibit oxidative stress markers in various biological systems. The antioxidant mechanisms are crucial for developing therapeutic agents aimed at combatting oxidative stress-related diseases .

Other Pharmacological Activities

The biological activities extend beyond antibacterial and antioxidant effects. Some derivatives have been reported to act as glucokinase activators and mimetics of glycosaminoglycans, which may have implications in metabolic regulation and cellular signaling pathways . Additionally, there is evidence suggesting that these compounds could inhibit viral proteases, making them potential candidates for antiviral drug development against pathogens like SARS-CoV-2 .

Case Studies

Several case studies have investigated the pharmacological profiles of compounds similar to the target molecule:

  • Study on Antibacterial Efficacy : A study evaluated a series of thiazole-containing compounds for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl group significantly influenced the antibacterial potency, with isopropyl substitutions enhancing activity against resistant strains .
  • Antioxidant Evaluation : Another research focused on the antioxidant capabilities of chromeno-pyrrole derivatives, demonstrating significant inhibition of lipid peroxidation in vitro models. The study concluded that these compounds could serve as effective antioxidants in food preservation and health supplements .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Chromeno-Pyrrole Family

The compound shares its core scaffold with 223 derivatives synthesized via the same multicomponent approach . Key structural variations among analogues include:

  • Substituent Diversity :
    • Position 1 : Aryl groups (e.g., 4-isopropylphenyl in the target compound vs. other aryl or heteroaryl groups).
    • Position 2 : Heterocyclic moieties (e.g., thiazol-2-yl vs. pyridyl, furyl, or alkyl chains).
    • Position 6 : Methoxy vs. hydroxyl, nitro, or halide groups.
  • Functionalization Potential: The chromeno-pyrrole core can undergo further transformations, such as cyclization with hydrazine hydrate to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . This reactivity distinguishes it from simpler pyrrolidine or pyranone derivatives.

Thiazole-Containing Heterocycles

The thiazol-2-yl group in the target compound contrasts with fused thiazolo-pyrimidine systems (e.g., compound 6 and 7 in ). These systems exhibit higher structural complexity due to additional fused rings, which may enhance binding affinity but reduce synthetic accessibility .

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